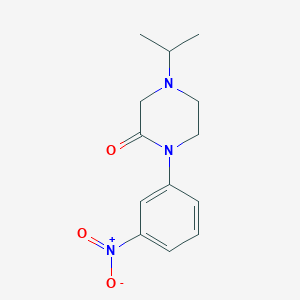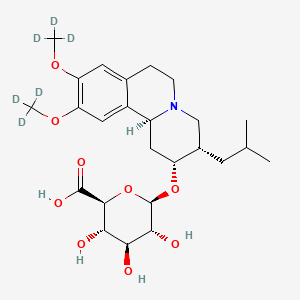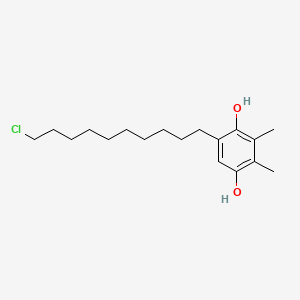
5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol is an organic compound with the molecular formula C18H29ClO2 It is a derivative of benzene, featuring a chlorodecyl side chain and two hydroxyl groups on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol typically involves the following steps:
Alkylation: The introduction of the chlorodecyl side chain to the benzene ring can be achieved through a Friedel-Crafts alkylation reaction. This involves reacting 2,3-dimethylbenzene-1,4-diol with 10-chlorodecane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chlorodecyl side chain can be reduced to a decyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of 5-(10-Chlorodecyl)-2,3-dimethyl-1,4-benzoquinone.
Reduction: Formation of 5-(10-Decyl)-2,3-dimethylbenzene-1,4-diol.
Substitution: Formation of 5-(10-Azidodecyl)-2,3-dimethylbenzene-1,4-diol or 5-(10-Thiodecyl)-2,3-dimethylbenzene-1,4-diol.
科学研究应用
5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorodecyl side chain can interact with hydrophobic regions. These interactions can disrupt cellular processes, leading to antimicrobial effects or modulation of biochemical pathways.
相似化合物的比较
Similar Compounds
Chlorobutanol: An alcohol-based preservative with similar antimicrobial properties.
Fumaric acid, 10-chlorodecyl decyl ester: Another compound with a chlorodecyl side chain, used in different applications.
Uniqueness
5-(10-Chlorodecyl)-2,3-dimethylbenzene-1,4-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C18H29ClO2 |
|---|---|
分子量 |
312.9 g/mol |
IUPAC 名称 |
5-(10-chlorodecyl)-2,3-dimethylbenzene-1,4-diol |
InChI |
InChI=1S/C18H29ClO2/c1-14-15(2)18(21)16(13-17(14)20)11-9-7-5-3-4-6-8-10-12-19/h13,20-21H,3-12H2,1-2H3 |
InChI 键 |
UWNNIKPVOPZIBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=C1C)O)CCCCCCCCCCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


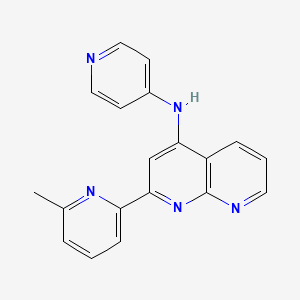
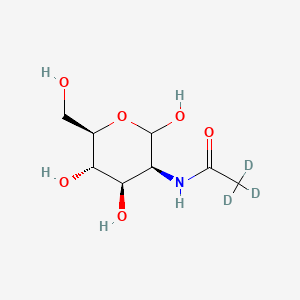

![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)
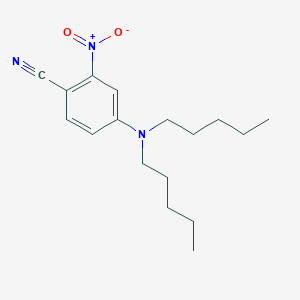

![7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13854915.png)
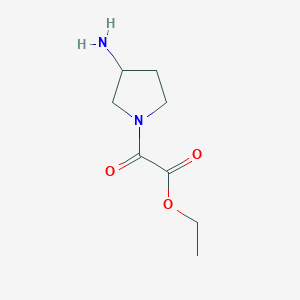

![(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)


